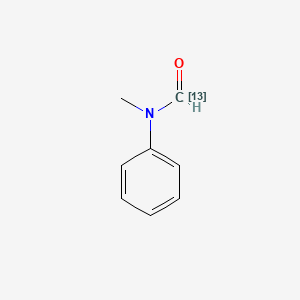N-Methylformanilide-carbonyl-13C
CAS No.: 61655-07-0
Cat. No.: VC3943535
Molecular Formula: C8H9NO
Molecular Weight: 136.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 61655-07-0 |
|---|---|
| Molecular Formula | C8H9NO |
| Molecular Weight | 136.16 g/mol |
| IUPAC Name | N-methyl-N-phenylformamide |
| Standard InChI | InChI=1S/C8H9NO/c1-9(7-10)8-5-3-2-4-6-8/h2-7H,1H3/i7+1 |
| Standard InChI Key | JIKUXBYRTXDNIY-CDYZYAPPSA-N |
| Isomeric SMILES | CN([13CH]=O)C1=CC=CC=C1 |
| SMILES | CN(C=O)C1=CC=CC=C1 |
| Canonical SMILES | CN(C=O)C1=CC=CC=C1 |
Introduction
Synthesis and Isotopic Labeling Strategies
Catalytic Formylation with 13CO2
A scalable synthesis route involves the catalyst-free reaction of N-methylaniline with 13CO2 and BH3NH3 under mild conditions (50°C, 1 MPa CO2) . This method avoids traditional formylating agents like formic acid, instead leveraging the in situ generation of a reactive intermediate (III) from BH3NH3 and CO2 . The labeled carbonyl group originates from 13CO2, ensuring high isotopic purity. Post-reaction purification via flash chromatography yields N-methylformanilide-carbonyl-13C in 81% yield .
Reaction Mechanism
The process proceeds through a borane-ammonia adduct that activates CO2, forming a formylating species. Isotopic labeling occurs at the carbonyl carbon during CO2 incorporation, as confirmed by 13C NMR analysis of intermediate III .
Applications in Spectroscopic and Mechanistic Studies
13C NMR Spectroscopy
The 13C-labeled carbonyl group serves as a sensitive probe for studying molecular interactions. In carbon tetrachloride, dimerization equilibria induce downfield shifts (Δδ ≈ 0.2–0.5 ppm) in the carbonyl 13C resonance due to electric field effects . These shifts provide insights into solvent-solute interactions and reaction dynamics. For example, in DMF solutions, dissolved CO2 generates a detectable 13C signal at δ 124.60 ppm, illustrating the compound’s utility in monitoring gas-liquid equilibria .
Isotopic Tracing in Organic Reactions
N-Methylformanilide-carbonyl-13C is employed in Vilsmeier-Haack reactions to track formyl group transfer. The labeled carbonyl carbon enables unambiguous identification of formylated products via 13C NMR, bypassing ambiguities from natural abundance 13C signals .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume